N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzo[b]thiophene moiety, a chlorophenyl group, and an acetamide functional group
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets, the 5-HT1A serotonin receptors, through a series of electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors implicates it in the serotonin system’s biochemical pathways. Serotonin is an important neurotransmitter consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
For instance, thiophene, a structural component of the compound, is soluble in most organic solvents but insoluble in water .
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its interaction with the 5-HT1A serotonin receptors. This could potentially lead to changes in various physiological functions regulated by these receptors, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility could be affected by the pH and temperature of its environment . Additionally, the presence of other substances could potentially interfere with the compound’s interaction with its target receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The benzo[b]thiophene intermediate is then alkylated using a suitable alkylating agent to introduce the propan-2-yl group.
Acylation: The alkylated benzo[b]thiophene is then acylated with 2-(2-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N-(1-(benzo[b]thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-fluorophenyl)acetamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNOS/c1-13(10-15-12-23-18-9-5-3-7-16(15)18)21-19(22)11-14-6-2-4-8-17(14)20/h2-9,12-13H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCIGJIYSIYXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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